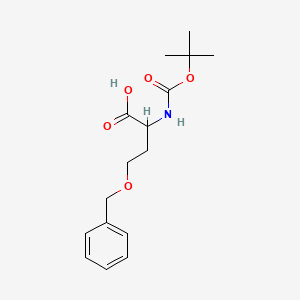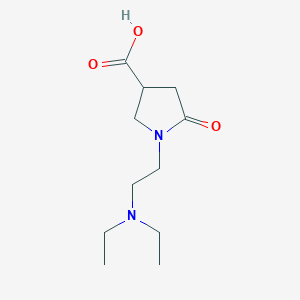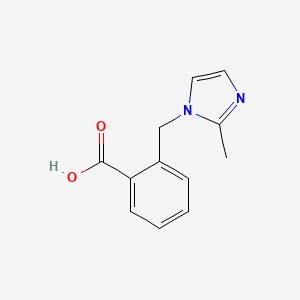![molecular formula C9H18N2O2 B3162215 [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid CAS No. 876710-43-9](/img/structure/B3162215.png)
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid
概要
説明
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid typically involves the formation of the piperidine ring followed by functionalization. One common method is the hydrogenation of pyridine derivatives to form piperidine, which can then be further modified . Another approach involves cyclization reactions where precursors undergo intramolecular reactions to form the piperidine ring .
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine or its derivatives under high pressure and temperature conditions . The use of catalysts such as palladium or platinum on carbon is common in these processes .
化学反応の分析
Types of Reactions
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the piperidine ring to a piperidone derivative.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring can yield piperidone derivatives, while substitution reactions can introduce various functional groups onto the ring .
科学的研究の応用
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid involves its interaction with molecular targets in the body. For instance, piperidine derivatives can bind to DNA via intercalation, affecting the replication and transcription processes . Additionally, they may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 1-(1-Methyl-4-piperidinyl)piperazine
- N-arylsulfonyl tryptamine derivatives
Uniqueness
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid is unique due to its specific functional groups and the potential for diverse chemical modifications. This uniqueness allows for the exploration of various biological activities and therapeutic applications that may not be possible with other piperidine derivatives .
特性
IUPAC Name |
2-[methyl-(1-methylpiperidin-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-5-3-8(4-6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQKJDWQPSADLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3162140.png)
![4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid](/img/structure/B3162141.png)






![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)

![2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3162242.png)


